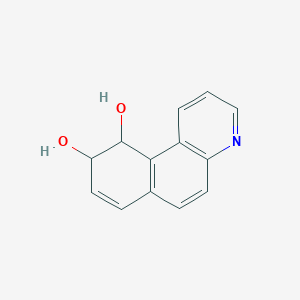
Benzo(f)quinoline-9,10-dihydrodiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo(f)quinoline-9,10-dihydrodiol is a polycyclic aromatic hydrocarbon (PAH) that is widely studied for its chemical and biological properties. This compound is formed by the oxidation of benzo(f)quinoline, which is a common environmental pollutant found in tobacco smoke, vehicle exhaust, and industrial emissions. Benzo(f)quinoline-9,10-dihydrodiol has been shown to have a variety of biological effects, including mutagenicity, carcinogenicity, and toxicity.
Wirkmechanismus
Benzo(f)quinoline-9,10-dihydrodiol is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA and form adducts. These adducts can cause mutations and ultimately lead to cancer. The exact mechanism of action of benzo(f)quinoline-9,10-dihydrodiol is still under investigation, but it is believed to involve the formation of reactive oxygen species and the activation of signaling pathways that lead to DNA damage and cell death.
Biochemische Und Physiologische Effekte
Benzo(f)quinoline-9,10-dihydrodiol has been shown to have a variety of biochemical and physiological effects. It is mutagenic and carcinogenic in a variety of cell types and animal models. It has also been shown to induce oxidative stress and inflammation, which can contribute to the development of cancer and other diseases. Additionally, benzo(f)quinoline-9,10-dihydrodiol has been shown to have effects on the immune system, including the modulation of cytokine production and the activation of immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
Benzo(f)quinoline-9,10-dihydrodiol is a useful tool for studying the mechanisms of Benzo(f)quinoline-9,10-dihydrodiol-induced DNA damage and mutagenesis. It is a well-characterized compound that is widely available and relatively easy to synthesize. However, there are limitations to its use in lab experiments. For example, it is a highly reactive compound that can be difficult to handle, and it can be toxic to cells at high concentrations. Additionally, the effects of benzo(f)quinoline-9,10-dihydrodiol on different cell types and in different experimental conditions can vary, making it important to carefully control experimental conditions.
Zukünftige Richtungen
There are many future directions for research on benzo(f)quinoline-9,10-dihydrodiol. One area of interest is the development of new methods for synthesizing and purifying this compound. Another area of research is the development of new techniques for studying the mechanisms of Benzo(f)quinoline-9,10-dihydrodiol-induced DNA damage and mutagenesis, including the use of advanced imaging and sequencing technologies. Additionally, there is a need for further investigation into the effects of benzo(f)quinoline-9,10-dihydrodiol on different cell types and in different experimental conditions, as well as its potential role in the development of cancer and other diseases.
Synthesemethoden
Benzo(f)quinoline-9,10-dihydrodiol can be synthesized by the oxidation of benzo(f)quinoline using various chemical reagents such as potassium permanganate, hydrogen peroxide, and ozone. The most commonly used method for the synthesis of benzo(f)quinoline-9,10-dihydrodiol is the reaction of benzo(f)quinoline with potassium permanganate in the presence of a catalyst such as copper sulfate. The reaction yields benzo(f)quinoline-9,10-dihydrodiol as the major product, along with other minor products.
Wissenschaftliche Forschungsanwendungen
Benzo(f)quinoline-9,10-dihydrodiol is widely studied for its mutagenic and carcinogenic properties. It is used as a model compound for studying the mechanisms of Benzo(f)quinoline-9,10-dihydrodiol-induced DNA damage and mutagenesis. Benzo(f)quinoline-9,10-dihydrodiol has been shown to induce DNA adducts, which can lead to mutations and ultimately cancer. It is also used as a probe for studying the metabolism of Benzo(f)quinoline-9,10-dihydrodiols in vivo and in vitro.
Eigenschaften
CAS-Nummer |
119143-41-8 |
|---|---|
Produktname |
Benzo(f)quinoline-9,10-dihydrodiol |
Molekularformel |
C13H11NO2 |
Molekulargewicht |
213.23 g/mol |
IUPAC-Name |
9,10-dihydrobenzo[f]quinoline-9,10-diol |
InChI |
InChI=1S/C13H11NO2/c15-11-6-4-8-3-5-10-9(2-1-7-14-10)12(8)13(11)16/h1-7,11,13,15-16H |
InChI-Schlüssel |
NCMNKLTXFXNWHC-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC3=C2C(C(C=C3)O)O)N=C1 |
Kanonische SMILES |
C1=CC2=C(C=CC3=C2C(C(C=C3)O)O)N=C1 |
Synonyme |
BENZO(F)QUINOLINE-9,10-DIHYDRODIOL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



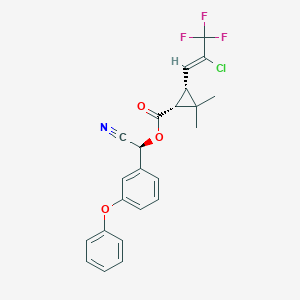
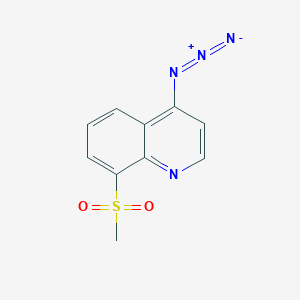
![(1,4-Diazabicyclo[2.2.2]octan-2-yl)methyl acetate](/img/structure/B44047.png)
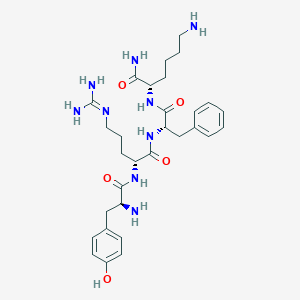

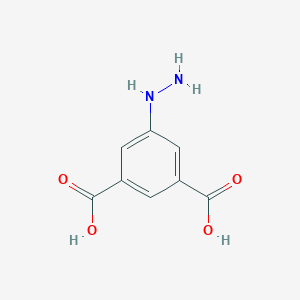
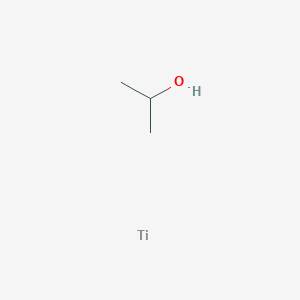
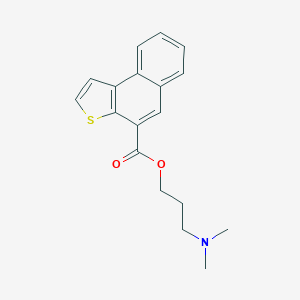
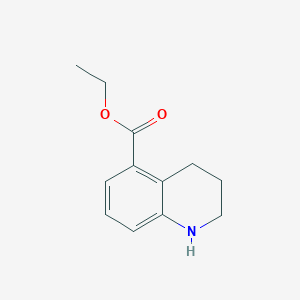
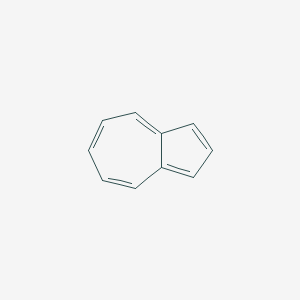
![[(S)-cyano-(3-phenoxyphenyl)methyl] (1S,3S)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B44062.png)

![3-Allyl-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B44069.png)
